Aniline beta-D-Glucuronide

Description

Overview of Glucuronide Conjugates in Xenobiotic Metabolism

Glucuronidation is a critical and common Phase II biotransformation reaction for a vast array of foreign compounds (xenobiotics) and endogenous molecules. jove.com This process involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. al-edu.com This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). jove.com

The primary function of glucuronidation is to increase the hydrophilicity (water solubility) of substances, which facilitates their elimination from the body through urine or bile. al-edu.comwikipedia.org By attaching the highly polar glucuronic acid group, the resulting glucuronide conjugate is typically less biologically active and more readily excreted than the parent compound. nih.gov Glucuronidation can occur on various functional groups, including hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH). jove.com Depending on the atom to which the glucuronic acid is attached, the resulting conjugates are known as O-glucuronides, N-glucuronides, S-glucuronides, or C-glucuronides. jove.com N-glucuronidation is a particularly important pathway for the metabolism of aromatic amines like aniline (B41778). al-edu.com

While generally considered a detoxification process, some glucuronide conjugates can be biologically active and may contribute to the pharmacological or toxicological effects of the parent compound. nih.gov For instance, the N-glucuronidation of certain aromatic amines has been implicated in bladder cancer. uef.fi

Historical Context of Aniline Glucuronide Research

The study of aniline's metabolic fate has a long history, intertwined with the development of the synthetic dye industry in the 19th century. trc-leiden.nl Early investigations into "aniline cancer" in dye workers spurred research into how the body processes this compound. unmc.edu It was discovered that aniline itself was not the direct carcinogen, but rather its metabolites were implicated. unmc.edu

Early research identified that aniline undergoes various metabolic transformations. Studies in the mid-20th century began to elucidate the specific conjugates formed. It was found that after administration of aniline to various species, small quantities of aniline N-glucuronide are excreted in the urine. nih.govepa.gov Later research, particularly in the context of occupational exposure to other aromatic amines like 4,4'-methylenebis(2-chloroaniline) (B1676453) (MbOCA), provided further evidence for the formation of N-glucuronides as major urinary metabolites. nih.gov These studies highlighted the importance of accounting for these glucuronide conjugates in biological monitoring strategies for exposed workers. nih.gov The chemical synthesis of aniline glucuronides was also achieved to serve as standards for their definitive identification in biological samples. nih.govnih.gov

Significance of Aniline beta-D-Glucuronide in Biological Systems and Chemical Biology

The formation of this compound is significant for several reasons. Primarily, it represents a major pathway for the detoxification and elimination of aniline. researchgate.net Understanding this metabolic route is crucial for assessing the toxicokinetics of aniline and its potential for accumulation in the body.

In the field of chemical biology, glucuronide conjugates are being explored as components of prodrugs and diagnostic probes. The enzyme that cleaves glucuronides, β-glucuronidase, is often found at elevated levels in tumor microenvironments. researchgate.netnih.gov This has led to the development of glucuronide-based prodrugs that are designed to be selectively activated at the tumor site, releasing a cytotoxic agent. researchgate.netresearcher.life While much of this research has focused on other aniline derivatives like aniline mustard, the principle relies on the stable linkage provided by the glucuronide, which can be enzymatically cleaved. researchgate.net

Furthermore, labeled glucuronide probes are being developed for diagnostic purposes. For example, probes that release a volatile organic compound (VOC) upon cleavage by β-glucuronidase can be detected in the breath, offering a non-invasive method for detecting tumors or other pathological conditions associated with elevated enzyme activity. academie-sciences.fracademie-sciences.fr Aniline and its derivatives have been used as the releasable VOC in some of these probe designs. academie-sciences.fr The study of this compound and similar conjugates, therefore, contributes to the foundational knowledge required for these innovative biomedical applications.

Structure

3D Structure

Properties

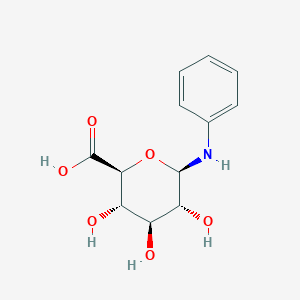

IUPAC Name |

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXZDAXCOTKFR-QUARPLMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435012 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-30-1 | |

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Deconjugation Mechanisms

Role of Beta-Glucuronidase (βG) in Aniline (B41778) beta-D-Glucuronide Hydrolysis

In mammals, β-glucuronidase is widely distributed throughout various tissues and body fluids, indicating its broad physiological importance. nih.govnih.gov The enzyme's activity is not uniform and its localization within different cellular compartments and tissues influences its specific functions.

The primary location of β-glucuronidase within mammalian cells is the lysosome. wikipedia.orgnih.govnih.gov Lysosomal β-glucuronidase is an acid hydrolase that plays a crucial role in the breakdown of glycosaminoglycans like heparan sulfate (B86663). nih.govplos.org This function is essential for normal cellular maintenance and turnover of the extracellular matrix. rupahealth.com A deficiency in this enzyme leads to a lysosomal storage disease known as Sly syndrome, or Mucopolysaccharidosis VII, characterized by the accumulation of undegraded glycosaminoglycans. wikipedia.org

A significant portion of β-glucuronidase is also found within the endoplasmic reticulum (ER). nih.govnih.gov The retention of β-glucuronidase in the ER is mediated by its complex formation with a protein called egasyn. nih.gov This ER-localized enzyme is thought to be involved in the processing of various proteins and xenobiotics that pass through this organelle. nih.gov The dual localization of β-glucuronidase in both lysosomes and the ER suggests its involvement in a wide range of cellular metabolic activities. nih.gov

Beyond its intracellular locations, β-glucuronidase is present in various body fluids and tissues. nih.gov Detectable levels of the enzyme have been found in the liver, kidney, ovary, and placenta in both animals and humans. mdpi.com Its presence in these organs suggests a role in local metabolism and deconjugation of glucuronidated compounds. mdpi.com The levels of β-glucuronidase activity in body fluids can also serve as a biomarker for certain pathological conditions. nih.gov

| Tissue/Fluid | Presence of β-Glucuronidase |

| Liver | Present mdpi.com |

| Kidney | Present mdpi.com |

| Ovary | Present mdpi.com |

| Placenta | Present mdpi.com |

| Peritoneal Fluid | Activity increases in bacterial peritonitis nih.gov |

The gut microbiota harbors a significant population of bacteria that produce β-glucuronidase. microba.comucc.ie These bacterial enzymes play a crucial role in the metabolism of xenobiotics, including the deconjugation of aniline beta-D-glucuronide. nih.gov

Bacterial β-Glucuronidase in the Gut Microbiota

Influence of Gut Microbiome on Drug and Xenobiotic Metabolism

The gut microbiome plays a significant role in the metabolism of drugs and other foreign compounds (xenobiotics), including the deconjugation of glucuronides like this compound. This process, mediated by bacterial β-glucuronidases (GUS), can reverse the detoxification process carried out by the host's UDP-glucuronosyltransferases (UGTs), leading to the release of the original compound, in this case, aniline. This reactivation can have significant implications for the compound's pharmacokinetics and potential toxicity. researchgate.netnih.govnih.govresearchgate.net

The interplay between host UGTs and microbial GUS enzymes is a key aspect of the enterohepatic circulation of many compounds. nih.govresearchgate.net In the liver, aniline is conjugated with glucuronic acid to form the more water-soluble this compound, facilitating its excretion into the gastrointestinal tract via bile. covachem.comsigmaaldrich.com Once in the gut, β-glucuronidases produced by various bacteria can hydrolyze the glucuronide, releasing aniline, which can then be reabsorbed into circulation. researchgate.netnih.gov This process of enterohepatic recycling can prolong the exposure of the body to aniline and its metabolites. nih.gov

The deconjugation of glucuronides by the gut microbiome is not limited to xenobiotics. It also plays a role in the metabolism of endogenous compounds such as bilirubin (B190676) and steroid hormones. nih.govresearchgate.net This highlights the broader significance of microbial β-glucuronidase activity in host physiology and homeostasis. The ability of the gut microbiota to modulate the metabolic fate of glucuronidated compounds underscores its importance as a factor to consider in pharmacology and toxicology. researchgate.netnih.gov

Kinetic Studies of this compound Hydrolysis

Kinetic studies are crucial for understanding the rate and efficiency of the enzymatic hydrolysis of this compound. These studies typically involve measuring the rate of formation of the product (aniline) or the disappearance of the substrate (this compound) over time under controlled conditions.

Enzyme Kinetics of β-Glucuronidase

The hydrolysis of this compound by β-glucuronidase follows Michaelis-Menten kinetics. This model describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. mdpi.com

Kinetic parameters such as Vmax and Km for the hydrolysis of various glucuronides have been determined for β-glucuronidases from different sources. mdpi.com While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of β-glucuronidase kinetics apply. For instance, studies on other glucuronides have shown that Vmax and Km values can vary significantly depending on the enzyme source (e.g., from different bacterial species or tissues) and the specific substrate. mdpi.com The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is often used to determine these kinetic parameters from experimental data. mdpi.com

Genetic variations can also influence the kinetics of β-glucuronidase. nih.gov Studies have shown that genetic differences can alter the rate constants for enzyme induction and activity, which would in turn affect the hydrolysis of substrates like this compound. nih.gov

Factors Affecting Hydrolysis Efficiency (e.g., pH, Temperature, Enzyme Type)

Several factors can significantly influence the efficiency of this compound hydrolysis by β-glucuronidase.

pH: The pH of the reaction environment is a critical factor. sigmaaldrich.comnih.govimcstips.com β-Glucuronidases from different sources exhibit optimal activity at specific pH values. For example, some enzymes function best in acidic conditions (around pH 4.5-5.5), while others prefer a more neutral pH (around 6.8-7.4). sigmaaldrich.comnih.govimcstips.com The hydrolysis of N-glucuronides, such as this compound, can be particularly sensitive to pH, with some studies suggesting that a higher pH may facilitate the cleavage of the N-glucuronide bond. imcstips.comnih.gov The stability of the glucuronide itself can also be pH-dependent, with N-glucuronides being more labile under acidic conditions. nih.govresearchgate.net

Temperature: Incubation temperature also plays a vital role in enzyme activity. sigmaaldrich.comsigmaaldrich.com Generally, enzymatic reactions have an optimal temperature at which they proceed at the maximum rate. For many β-glucuronidases used in laboratory settings, this temperature is often around 37°C or higher, up to 60°C in some cases. sigmaaldrich.comsigmaaldrich.com However, prolonged exposure to very high temperatures can lead to enzyme denaturation and loss of activity. sigmaaldrich.com Recent developments have led to recombinant enzymes that are efficient at room temperature. nih.gov

Enzyme Type (Source): The source of the β-glucuronidase is a major determinant of its hydrolytic efficiency and substrate specificity. covachem.comsigmaaldrich.comsigmaaldrich.com Enzymes from different organisms, such as E. coli, Helix pomatia (snail), and various recombinant sources, can exhibit different kinetic properties and efficiencies towards specific glucuronides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, some enzymes may have a higher affinity and turnover rate for O-glucuronides compared to N-glucuronides. nih.gov Therefore, the choice of enzyme is a critical consideration for achieving complete and efficient hydrolysis of this compound. sigmaaldrich.com

Enzyme Concentration: The concentration of the enzyme directly affects the rate of hydrolysis. sigmaaldrich.comsigmaaldrich.com Higher enzyme concentrations generally lead to faster reaction rates, assuming the substrate is not limiting. However, there is typically a saturation point beyond which increasing the enzyme concentration does not result in a proportional increase in the reaction rate. sigmaaldrich.com

Interactive Data Table: Factors Affecting Hydrolysis Efficiency

| Factor | Effect on Hydrolysis Efficiency | Optimal Conditions (General) | Source |

| pH | Significant impact on enzyme activity; can affect substrate stability. | Varies by enzyme source (e.g., 4.5-5.5 for some, 6.8-7.4 for others). | sigmaaldrich.comnih.govimcstips.com |

| Temperature | Influences reaction rate; high temperatures can cause denaturation. | Often 37°C to 60°C, but some recombinant enzymes are effective at room temperature. | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Enzyme Type | Different sources have varying affinities and efficiencies for substrates. | Dependent on the specific glucuronide being hydrolyzed. | covachem.comsigmaaldrich.comsigmaaldrich.com |

| Enzyme Concentration | Higher concentrations generally lead to faster reaction rates. | Must be optimized for the specific assay. | sigmaaldrich.comsigmaaldrich.com |

UDP-Glucuronosyltransferases (UGTs) in Aniline Glucuronidation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the phase II metabolism of a wide variety of compounds, including drugs, environmental toxins, and endogenous substances. nih.govwikipedia.org They catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a process known as glucuronidation. covachem.comwikipedia.org This conjugation reaction increases the water solubility of lipophilic compounds, facilitating their excretion from the body. sigmaaldrich.comnih.gov UGTs are primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver. nih.govxenotech.com

The UGT superfamily is divided into several families and subfamilies based on sequence homology, with the UGT1 and UGT2 families being the most important for the metabolism of xenobiotics in humans. nih.gov These enzymes can conjugate glucuronic acid to various functional groups, including hydroxyl, carboxyl, amino, and thiol groups, leading to the formation of O-, N-, and S-glucuronides. nih.govxenotech.com

UGT Isoforms Involved in Aniline N-Glucuronidation

The formation of this compound is an example of N-glucuronidation, where the glucuronic acid moiety is attached to a nitrogen atom of the aniline molecule. Several UGT isoforms have been identified as being involved in the N-glucuronidation of aromatic amines.

Research indicates that UGT1A4 is a key enzyme in the N-glucuronidation of many primary and secondary amines. nih.govresearchgate.net Studies on other arylamines, which are structurally related to aniline, have shown that UGT1A4 exhibits significant activity towards these compounds. researchgate.net In addition to UGT1A4, UGT1A9 has also been implicated in the glucuronidation of some arylamines. researchgate.net While direct studies on aniline are limited in the provided results, the data on structurally similar compounds strongly suggest the involvement of these isoforms. For instance, in the case of 4-aminobiphenyl, another aromatic amine, UGT1A4 was found to have a higher affinity and efficiency for N-glucuronidation compared to UGT1A9. researchgate.net Other isoforms, such as UGT1A1, UGT1A3, and UGT2B7, have also been noted to be involved in the biotransformation of aromatic amines. researchgate.net The formation of N-glucuronides is a significant metabolic pathway for many drugs and xenobiotics containing amine functional groups. hyphadiscovery.comhelsinki.fi

Species-Specific Differences in UGT Activity

Significant species-specific differences exist in the expression and activity of UGT enzymes, which can lead to variations in the glucuronidation of aniline and other compounds. researchgate.netnel.edu These differences are a result of variations in the number of UGT genes, the presence of pseudogenes, and differences in the regulation of UGT expression across species. researchgate.net For example, what is a functional UGT enzyme in humans may be a pseudogene in rats or mice, and vice versa. researchgate.net

These genetic differences translate into functional differences in UGT activity. For instance, the intrinsic clearance (CLint) values for the glucuronidation of various substrates can differ significantly between mice and rats, and by extension, to humans. researchgate.net Such differences in enzyme kinetics and substrate specificity are crucial to consider when extrapolating metabolic data from animal models to humans in drug development and toxicology studies. researchgate.netnel.edu

The expression patterns of UGT isoforms can also vary between species in different tissues, such as the liver and intestine. researchgate.net This can lead to species-specific differences in the primary sites of glucuronidation. For example, the relative contribution of hepatic versus extrahepatic metabolism of a compound can differ between species due to these variations in UGT expression. nih.gov Studies comparing UGT activities in liver microsomes from humans, monkeys, pigs, dogs, and rats have highlighted these interspecies differences. nel.edu For certain substrates, the pig and monkey have been suggested as more suitable models for human UGT1A6 activity. nel.edu Similarly, for the glucuronidation of other compounds, the rhesus monkey and dog have been identified as potentially better models for humans. nel.edu

Interactive Data Table: UGT Isoforms and Species Differences

| Feature | Description | Key Isoforms for Arylamines | Species Considerations | Source |

| Function | Catalyze the transfer of glucuronic acid to substrates, increasing water solubility for excretion. | UGT1A4, UGT1A9, UGT1A1, UGT1A3, UGT2B7 | Significant differences in UGT expression and activity exist between humans, rats, mice, and other species. | nih.govwikipedia.orgresearchgate.net |

| Location | Primarily in the endoplasmic reticulum of liver cells, but also in other tissues like the intestine. | - | Expression patterns of UGTs can vary between tissues and species. | nih.govxenotech.com |

| N-Glucuronidation | Formation of a glucuronide conjugate at a nitrogen atom. | UGT1A4 is a major enzyme for N-glucuronidation of amines. | The specific UGTs involved and their relative contributions can differ between species. | nih.govresearchgate.nethyphadiscovery.com |

| Species Differences | Variations in UGT genes, expression, and activity across different species. | - | Animal models may not always accurately predict human metabolism due to these differences. | researchgate.netnel.edu |

Role of UDP-Glucuronic Acid as a Cofactor

The biosynthesis of this compound is critically dependent on the availability of the activated form of glucuronic acid, uridine diphosphate (B83284) glucuronic acid (UDPGA). UDPGA serves as the donor of the glucuronic acid moiety in the glucuronidation reaction, which is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmacy180.comnih.gov

The formation of UDPGA itself is a two-step enzymatic process. Initially, glucose-1-phosphate is converted to UDP-glucose. Subsequently, the enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to yield UDP-glucuronic acid. nih.gov This activated sugar nucleotide is then utilized by UGT enzymes to conjugate with substrates like aniline.

The glucuronidation of aniline, an aromatic amine, results in the formation of an N-glucuronide. This reaction involves the transfer of the glucuronic acid moiety from UDPGA to the nitrogen atom of the aniline molecule. wikipedia.org Several isoforms of the UGT enzyme family are known to catalyze N-glucuronidation, with UGT1A4 and UGT2B10 being particularly recognized for their role in the metabolism of nitrogen-containing compounds. helsinki.fi While the specific UGT isoforms responsible for aniline glucuronidation are not definitively established, it is understood that this conjugation significantly increases the water solubility of aniline, facilitating its excretion from the body. wikipedia.org

The deconjugation of this compound, a process that reverses glucuronidation, is primarily mediated by beta-glucuronidase enzymes. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing free aniline and D-glucuronic acid. covachem.comnih.gov Beta-glucuronidases are found in various tissues and are also produced by the gut microbiota. nih.gov

However, the enzymatic hydrolysis of N-glucuronides, such as this compound, can be substantially different and often less efficient compared to the hydrolysis of O-glucuronides. Research has indicated that N-glucuronides of aromatic amines can be resistant to beta-glucuronidase-mediated hydrolysis. nih.gov The stability of the N-glucuronide bond can be influenced by the specific beta-glucuronidase enzyme and the chemical structure of the aglycone (in this case, aniline).

Studies on analogous aromatic amine N-glucuronides have shown that their deconjugation can also occur non-enzymatically under acidic conditions, such as those found in urine. This suggests that for this compound, both enzymatic and non-enzymatic pathways may contribute to its deconjugation in vivo.

The efficiency of enzymatic hydrolysis of various glucuronides can be influenced by the source of the beta-glucuronidase enzyme. The following table illustrates the hydrolysis efficiency of different beta-glucuronidase enzymes on a selection of glucuronide substrates, highlighting the variability in enzyme activity. While specific data for this compound is limited, this information provides context on the enzymatic cleavage of glucuronide conjugates.

Comparative Hydrolysis Efficiency of Beta-Glucuronidase Enzymes

| Enzyme Source | Substrate | Incubation Time (minutes) | Temperature (°C) | Hydrolysis Efficiency (%) |

|---|---|---|---|---|

| Recombinant β-glucuronidase B-One™ | Amitriptyline-N-β-D-glucuronide | 5 | 20-55 | >99 |

| Recombinant β-glucuronidase B-One™ | Diphenhydramine-N-β-D-glucuronide | 5 | 20-55 | >99 |

| Recombinant β-glucuronidase B-One™ | Doxylamine-N-β-D-glucuronide | 5 | 20-55 | >99 |

| β-glucuronidase/arylsulfatase (Helix Pomatia) | Various Glucuronides | 1440 (24 hours) | 40-55 | Variable, generally lower efficiency |

Data derived from a study on the hydrolysis of various drug glucuronides. nih.gov

Metabolic Fate and Pharmacokinetics of Aniline Beta D Glucuronide

In vivo Disposition and Excretion Pathways

The in vivo disposition of Aniline (B41778) beta-D-Glucuronide is characterized by its efficient excretion from the body, primarily through urinary and biliary pathways. As a water-soluble metabolite, its clearance is facilitated by these routes, preventing significant accumulation under normal conditions.

Urinary Excretion of Aniline beta-D-Glucuronide

Urinary excretion is a principal route for the elimination of aniline metabolites. Following oral administration of aniline in human volunteers, a significant portion of the dose is recovered in the urine as conjugated metabolites. While direct quantification of this compound is not always specified, studies measuring aniline metabolites after enzymatic hydrolysis with β-glucuronidase provide strong evidence of its substantial presence.

In a human study, after a single oral dose of isotope-labeled aniline, the majority of the administered dose was excreted in the urine within 48 hours as metabolites that are known to be glucuronidated or sulfated. nih.gov The primary urinary metabolite identified after hydrolysis was N-acetyl-4-aminophenol, accounting for a substantial percentage of the initial aniline dose, indicating that its glucuronide precursor is a major urinary metabolite. nih.govresearchgate.net The rapid elimination kinetics, with maximum excretion rates of aniline metabolites occurring within hours of exposure, further underscore the importance of the urinary pathway. nih.govresearchgate.net

Urinary Excretion of Aniline Metabolites in Humans After Oral Administration

| Metabolite (after hydrolysis) | Percentage of Oral Dose Excreted in Urine (48h) | Time to Maximum Concentration in Urine |

|---|---|---|

| N-acetyl-4-aminophenol | 55.7 - 68.9% | ~4 hours |

| Mercapturic acid conjugate of N-acetyl-4-aminophenol | 2.5 - 6.1% | ~6 hours |

| Acetanilide | 0.14 - 0.36% | ~1 hour |

| Free Aniline | 0.14 - 0.36% | ~1 hour |

Data synthesized from a study on human volunteers after a single oral dose of aniline. The high percentage of N-acetyl-4-aminophenol suggests a significant portion is excreted as its glucuronide conjugate. nih.govresearchgate.net

Biliary Excretion and Enterohepatic Recycling

Biliary excretion serves as another critical elimination route for this compound, particularly in animal models such as rats. Studies utilizing isolated perfused rat livers have demonstrated that aniline conjugates are the predominant metabolites found in bile. nih.gov This indicates that the liver actively transports these water-soluble conjugates into the bile for subsequent elimination via the feces.

The excretion of glucuronide conjugates into the bile introduces the possibility of enterohepatic recycling. This process involves the hydrolysis of the glucuronide back to the parent compound or its aglycone by β-glucuronidases present in the gut microbiota. wikipedia.orgtaylorandfrancis.comyoutube.com The reabsorbed compound can then re-enter systemic circulation, potentially prolonging its half-life and biological effects. While the direct evidence for extensive enterohepatic recycling of this compound is not fully elucidated, the presence of aniline conjugates in bile suggests its potential to undergo this process. wikipedia.orgyoutube.comnih.gov

Tissue Distribution and Accumulation

The distribution of aniline and its metabolites, including this compound, into various tissues is a key factor in understanding its toxicological profile. Following administration of radiolabeled aniline to rats, radioactivity has been shown to distribute to various organs, with a notable accumulation in the spleen and liver. researchgate.net The spleen, in particular, is a target organ for aniline-induced toxicity in rats.

While these studies demonstrate the general distribution of aniline-derived compounds, specific quantitative data on the concentration of this compound in different tissues remains limited. The hydrophilic nature of the glucuronide conjugate would generally limit its ability to cross cell membranes and accumulate within tissues compared to the more lipophilic parent compound, aniline. However, the binding of aniline and its metabolites to macromolecules within tissues like the spleen could contribute to localized toxicity.

Inter-individual and Species-Specific Variations in Aniline Metabolism

Significant variations in the metabolism of aniline, including the formation of this compound, exist both between different species and among individuals within the same species. These differences are largely attributable to variations in the activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nih.gov

Species-Specific Variations:

Studies comparing UGT activities in liver microsomes from different species have revealed substantial differences in both the rate and extent of glucuronidation for various substrates. nih.gov For instance, the glucuronidation of certain compounds can be significantly higher in mice compared to rats. nih.gov Such species-dependent variations in aniline glucuronidation can influence the pharmacokinetic profile and susceptibility to toxicity.

Inter-individual Variations:

In humans, the expression and activity of UGT enzymes are known to be influenced by genetic polymorphisms. nih.govnih.gov These genetic differences can lead to significant inter-individual variability in the rate of glucuronidation, affecting the clearance of drugs and other xenobiotics. Individuals with lower UGT activity may have a reduced capacity to detoxify aniline through this pathway, potentially leading to higher levels of reactive metabolites and an increased risk of toxicity. The acetylation status of an individual (fast or slow acetylator) has also been shown to influence the metabolic profile of aniline, which could indirectly affect the proportion of the dose that undergoes glucuronidation. nih.govresearchgate.net

Metabolite Profiling and Identification in Biological Samples

The accurate identification and quantification of this compound in biological samples such as urine, plasma, and bile are essential for pharmacokinetic studies and exposure assessment. Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for the direct analysis of glucuronide conjugates. scispace.comresearchgate.netnih.govnih.gov

LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of the intact glucuronide without the need for prior hydrolysis. scispace.comresearchgate.netnih.gov This is a significant advantage over older methods that relied on enzymatic or chemical hydrolysis, which could be incomplete or lead to the degradation of the analyte. The development of robust LC-MS/MS methods has enabled the detailed profiling of aniline metabolites in various biological matrices, confirming the presence and allowing for the quantification of this compound. researchgate.net Sample preparation techniques such as solid-phase extraction are often employed to concentrate the analyte and remove interfering substances from the biological matrix prior to LC-MS/MS analysis. scispace.comresearchgate.net

Toxicological Implications and Mechanisms

Role of Aniline (B41778) beta-D-Glucuronide in Aniline-Induced Toxicity

The toxicity associated with aniline is not caused by the compound itself but rather by its metabolic derivatives. The formation of Aniline beta-D-Glucuronide represents a critical step in the metabolic pathway of aniline. In the liver, aniline is first oxidized to reactive intermediates, which are then conjugated with glucuronic acid to form the glucuronide. This conjugate is generally less reactive and more easily eliminated from the body. However, under certain conditions, this detoxification process can be reversed, leading to the release of toxic metabolites in specific tissues, thereby contributing significantly to aniline-s toxicity profile.

The primary mechanism by which aniline exerts its toxicity is through the formation of reactive metabolites. A key step in the bioactivation of aniline is its N-oxidation by cytochrome P-450 enzymes in the liver to form N-phenylhydroxylamine (also known as N-hydroxyaniline) who.int. This metabolite exists in a redox cycle with nitrosobenzene, and this process generates reactive oxygen species (ROS) that can cause significant cellular damage who.int.

This compound, specifically an N-glucuronide, is formed by the conjugation of glucuronic acid to the nitrogen atom of aniline. While this process temporarily inactivates the compound, N-glucuronides of aromatic amines can be unstable hyphadiscovery.com. They can undergo hydrolysis, either spontaneously under certain pH conditions (e.g., acidic urine) or, more significantly, catalyzed by enzymes hyphadiscovery.com. This hydrolysis cleaves the glucuronic acid moiety, regenerating the parent amine or its N-hydroxylated metabolite. The release of N-phenylhydroxylamine following the hydrolysis of its glucuronidated form is a critical event, as this re-formation of the reactive metabolite can occur in tissues distant from the initial site of conjugation, leading to localized toxicity who.intnih.gov.

Table 1: Key Metabolites in Aniline-Induced Toxicity

| Metabolite | Role in Toxicity |

|---|---|

| Aniline | Parent compound, requires metabolic activation. |

| N-Phenylhydroxylamine | A primary reactive metabolite formed by N-oxidation. Participates in redox cycling that generates oxidative stress who.intnih.gov. |

| Nitrosobenzene | Formed from the oxidation of N-phenylhydroxylamine; part of the toxic redox cycle who.int. |

| This compound | A conjugated, generally inactive metabolite. Can act as a transport form that, upon hydrolysis, releases toxic precursors hyphadiscovery.com. |

The enzyme β-glucuronidase is central to the toxic potential of this compound. This enzyme catalyzes the hydrolysis of β-D-glucuronides, reversing the detoxification process and releasing the aglycone (the non-sugar part of the molecule), which in this case can be a toxic aniline metabolite hyphadiscovery.com. Elevated β-glucuronidase activity can, therefore, lead to an accumulation of toxic substances in tissues where the enzyme is active nih.gov.

High levels of β-glucuronidase activity are notably present in the gut, produced by the intestinal microbiota hyphadiscovery.com. This can lead to the hydrolysis of aniline glucuronides excreted into the intestine via bile, followed by reabsorption of the toxic metabolites (enterohepatic circulation), which prolongs their presence in the body and increases systemic exposure. Furthermore, β-glucuronidase activity has been detected in various mammalian tissues, including the spleen, which is a primary target for aniline toxicity in rats. The presence of this enzyme in target organs suggests a direct link between localized enzymatic activity and site-specific toxicity.

The characteristic toxicity of aniline in rats is centered on the spleen, where it induces splenomegaly, fibrosis, and eventually sarcomas nih.govnih.gov. The mechanism is believed to begin with damage to red blood cells caused by aniline's reactive metabolites. These damaged erythrocytes are then filtered out and destroyed by macrophages in the spleen's red pulp nih.gov.

This process leads to two critical outcomes: the release of large amounts of iron from hemoglobin and the accumulation of aniline and its metabolites within the spleen who.intnih.gov. This compound, being a stable and transportable form, can be delivered to the spleen. The local β-glucuronidase activity within the spleen can then hydrolyze the glucuronide, releasing N-phenylhydroxylamine directly into the splenic microenvironment. This localized release of the reactive metabolite, combined with the high-iron environment from erythrocyte breakdown, creates a potent pro-oxidant setting, leading to severe oxidative stress and the specific lesions observed in aniline-induced spleen toxicity nih.govnih.gov.

Another site of toxicity linked to glucuronide hydrolysis is the urinary bladder. The N-glucuronides of some aromatic amines are known to be unstable in the acidic environment of urine, where they can hydrolyze and release carcinogenic arylamines, potentially leading to bladder cancer hyphadiscovery.com.

Genotoxicity and Carcinogenicity Considerations

Aniline is recognized for its carcinogenic effects in rats, where it induces a rare spectrum of tumors, including fibrosarcomas and angiosarcomas, primarily in the spleen researchgate.netresearchgate.net. The genotoxic potential of aniline itself is considered weak. Most studies indicate that aniline does not directly cause gene mutations nih.gov. However, there is evidence for clastogenic activity (the ability to cause chromosomal damage) both in vitro and in vivo, although this typically occurs at high, toxic doses that are close to lethal levels researchgate.netnih.gov.

The carcinogenicity of aniline is largely considered to be a secondary consequence of chronic tissue injury and sustained oxidative stress, rather than a result of direct interaction with DNA who.intresearchgate.net. The continuous cycle of cell damage and regenerative proliferation in the spleen, driven by the localized formation of reactive metabolites and oxidative stress, is believed to be the primary driver of tumor formation nih.govnih.gov. In this model, this compound contributes to carcinogenicity indirectly. It serves as a stable carrier, delivering the precursors of reactive metabolites to the target organ (the spleen), where enzymatic hydrolysis by β-glucuronidase reactivates them, initiating the cascade of oxidative damage that ultimately leads to cancer who.int.

Table 2: Summary of Genotoxicity and Carcinogenicity Findings for Aniline

| Endpoint | Finding | Implication |

|---|---|---|

| Gene Mutations | Mostly negative results in validated assays nih.gov. | Aniline is not considered a potent point mutagen. |

| Chromosomal Damage | Evidence of clastogenic activity at high, hematotoxic doses researchgate.netnih.gov. | May contribute to genetic instability during chronic toxicity. |

| Carcinogenicity (Rats) | Induces sarcomas in the spleen, particularly in males researchgate.netresearchgate.net. | Considered a probable human carcinogen, though the mechanism is likely secondary to chronic toxicity. |

| Mechanism | Believed to be non-genotoxic, arising from chronic oxidative stress, iron overload, and regenerative cell proliferation in the spleen who.intresearchgate.net. | Suggests a threshold may exist for carcinogenic effects. |

Mechanisms of Cellular Damage Induced by Aniline Metabolites

The cellular damage caused by aniline metabolites is multifactorial and is predominantly mediated by oxidative and nitrosative stress nih.govxjtlu.edu.cn. The key events are initiated by N-phenylhydroxylamine and its redox cycling with nitrosobenzene.

Oxidative Stress and Iron Overload : The redox cycling of aniline metabolites generates a significant amount of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This process is greatly amplified in the spleen due to the massive release of iron from the breakdown of damaged red blood cells. Iron acts as a catalyst in the Fenton reaction, converting less reactive ROS into the highly damaging hydroxyl radical, leading to severe oxidative stress who.intnih.govnih.gov.

Oxidative Damage to Biomolecules : The excess ROS leads to widespread damage to essential cellular components nih.govxjtlu.edu.cn.

Lipid Peroxidation : ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity and generates mutagenic aldehydes like malondialdehyde (MDA) nih.gov.

Protein Oxidation : Proteins are damaged through the formation of protein carbonyls and nitration of tyrosine residues, which can inactivate enzymes and disrupt cellular functions nih.gov.

DNA Oxidation : Oxidative stress causes damage to DNA, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), which can lead to mutations if not repaired nih.govxjtlu.edu.cn.

Inflammatory and Fibrogenic Responses : The cellular damage and oxidative stress trigger signaling pathways that activate transcription factors like NF-κB and AP-1. This leads to the upregulation of pro-inflammatory and fibrogenic cytokines (e.g., IL-1, IL-6, TNF-α), promoting inflammation, fibrosis (scarring), and excessive cell proliferation in the spleen, which are precursors to tumor formation nih.govxjtlu.edu.cn.

Research Methodologies for Aniline Beta D Glucuronide Analysis

Analytical Techniques for Quantification in Biological Matrices

The choice of analytical technique for Aniline (B41778) beta-D-Glucuronide is dictated by the complexity of the biological matrix, the required sensitivity, and whether the goal is to measure the intact conjugate or the total metabolite concentration after hydrolysis.

Chromatography coupled with mass spectrometry stands as the gold standard for the specific and sensitive quantification of aniline metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant method for the direct analysis of glucuronide conjugates. scispace.comresearchgate.netnih.gov Its high selectivity and sensitivity allow for the measurement of the intact Aniline beta-D-Glucuronide without the need for prior hydrolysis. researchgate.net This direct measurement approach offers significant benefits, including faster sample preparation and improved accuracy, as potential variability from an incomplete enzymatic hydrolysis step is avoided. scispace.comresearchgate.net Reversed-phase liquid chromatography (RPLC) is commonly employed, often using C8 or C18 columns with acidic mobile phases to enhance the retention of polar glucuronides. researchgate.net Tandem mass spectrometry provides exceptional selectivity for direct glucuronide quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS): While a powerful technique, GC-MS/MS is generally not suitable for the direct analysis of highly polar and non-volatile compounds like glucuronides. Therefore, its application typically requires a hydrolysis step to cleave the glucuronic acid moiety, followed by analysis of the resulting, more volatile, aglycone (the parent aniline or its metabolite). sigmaaldrich.comnih.gov This indirect approach measures the total concentration of the metabolite (free and conjugated). For instance, in studies of aniline exposure, GC-MS/MS has been used to quantify aniline in urine after acidic hydrolysis. nih.gov

Table 1: Comparison of Chromatographic Methods for Aniline Metabolite Analysis

| Parameter | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Analyte Form | Directly analyzes intact glucuronide conjugates. | Analyzes the aglycone (parent compound) after hydrolysis. |

| Sample Pre-treatment | Often requires extraction (SPE or LLE) but not necessarily hydrolysis. | Requires hydrolysis (enzymatic or chemical) and sometimes derivatization. sigmaaldrich.com |

| Primary Application | Quantification of specific conjugates (e.g., this compound). nih.gov | Quantification of total metabolite concentration. nih.gov |

| Advantages | High specificity for conjugates, faster sample preparation. researchgate.net | High resolution and established methods for many parent compounds. |

| Limitations | Matrix effects can suppress ion signals. | Indirect measurement, hydrolysis step can introduce variability. nih.gov |

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often more cost-effective alternative to chromatographic methods. nih.gov These methods rely on the specific binding of an antibody to the target analyte.

While specific commercial ELISA kits for this compound are not commonly cited, the principle has been successfully demonstrated for similar glucuronide conjugates. For example, an enzyme immunoassay (EIA) was developed for the specific detection of phenyl-beta-D-thioglucuronide. nih.gov This was achieved by raising polyclonal antibodies against a hapten-protein conjugate, demonstrating the feasibility of creating immunoassays for small molecule glucuronides. nih.gov Such an assay for this compound would provide a valuable tool for rapid screening of a large number of samples, although positive results would typically require confirmation by a more specific method like LC-MS/MS. nih.gov

Spectrophotometric and fluorometric assays are not typically used for the direct quantification of this compound in biological samples. Instead, they are widely employed to measure the activity of the β-glucuronidase enzyme, which is responsible for hydrolyzing glucuronide conjugates. nih.govnih.gov The activity of this enzyme is a critical parameter in studies involving enzymatic hydrolysis pre-treatment.

Spectrophotometric Assays: A common method involves the use of a chromogenic substrate, such as para-nitrophenyl (B135317) beta-D-glucuronide (PNPG). nih.govresearchgate.net When β-glucuronidase cleaves this substrate, it releases p-nitrophenol, a chromophoric product whose concentration can be measured by the increase in absorbance at 405 nm. nih.govresearchgate.net This provides a continuous and highly sensitive method for determining enzyme activity. nih.gov

Fluorometric Assays: These assays offer even higher sensitivity than spectrophotometric methods. bioassaysys.combioassaysys.com They utilize fluorogenic substrates, like 4-methylumbelliferyl-β-D-glucuronide (4-MUG), which are cleaved by β-glucuronidase to release a highly fluorescent product (e.g., 4-methylumbelliferone). nih.govabcam.com The increase in fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm), is directly proportional to the enzyme's activity. raybiotech.com These assays can detect extremely low levels of β-glucuronidase activity, as little as one microunit (µU). abcam.com

Table 2: Comparison of Assays for β-Glucuronidase Activity

| Feature | Spectrophotometric Assay | Fluorometric Assay |

|---|---|---|

| Principle | Enzymatic cleavage of a substrate to produce a colored product. | Enzymatic cleavage of a substrate to produce a fluorescent product. abcam.com |

| Example Substrate | p-nitrophenyl-β-D-glucuronide (PNPG). nih.govresearchgate.net | 4-methylumbelliferyl-β-D-glucuronide (4-MUG). nih.govnih.gov |

| Detection Method | Absorbance measurement (e.g., at 405 nm). nih.gov | Fluorescence intensity measurement (e.g., Ex/Em = 360/445 nm). raybiotech.com |

| Sensitivity | High; can detect <1.4 x 10-4 U/mL. nih.gov | Very high; can detect as low as 1 pmol/min (1 µU). abcam.comabcam.com |

| Advantages | Continuous monitoring, useful for kinetic studies. nih.gov | Superior sensitivity, suitable for samples with low enzyme activity. bioassaysys.com |

Sample Preparation Strategies for this compound

Effective sample preparation is a critical step to remove interfering endogenous components from complex biological matrices like urine and plasma, thereby improving the accuracy and reliability of the subsequent analysis. nih.govscribd.com

Due to the highly hydrophilic nature of glucuronides, their extraction from biological fluids can be challenging. scispace.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com To extract acidic glucuronides into an organic solvent, the aqueous sample is often acidified to protonate the glucuronic acid moiety, making it less polar. scispace.com However, the high polarity of glucuronides can make efficient extraction into lipophilic organic solvents difficult. scispace.com

Solid-Phase Extraction (SPE): SPE is a widely used and more efficient alternative to LLE. mdpi.commdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. mdpi.com Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For polar analytes like glucuronides, reversed-phase sorbents are common, and careful optimization of the wash step is crucial to prevent premature elution. scispace.com

Microextraction Techniques: Modern microextraction techniques have gained popularity as they align with green chemistry principles by significantly reducing solvent consumption. mdpi.com These methods include Solid-Phase Microextraction (SPME) and Microextraction by Packed Sorbent (MEPS). nih.gov For instance, SPME utilizes a coated fiber to adsorb analytes directly from the sample, which are then desorbed for analysis. mdpi.com These techniques offer high enrichment factors and can be automated. nih.gov

Table 3: Comparison of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. biotage.com | Simple, effective for targeted cleanup. | Can be labor-intensive, uses large solvent volumes, potential for emulsions. mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent. mdpi.com | High recovery, good reproducibility, easily automated, less solvent use than LLE. mdpi.com | Can be more costly, potential for sorbent variability. scispace.com |

| Microextraction (e.g., SPME, MEPS) | Equilibrium-based extraction onto a small sorbent phase. nih.govmdpi.com | Minimal solvent use, high analyte pre-concentration, automation-friendly. nih.gov | Fiber/sorbent fragility, potential for matrix effects. |

In many toxicological and pharmacokinetic studies, the goal is to measure the total concentration of a metabolite, which includes both its free and conjugated forms. nih.gov To achieve this, an enzymatic hydrolysis step using β-glucuronidase is performed before extraction and analysis. sigmaaldrich.combiotage.comnih.gov This procedure cleaves the glucuronide bond, releasing the parent aglycone, which is then quantified. researchgate.netcovachem.com

The efficiency of this hydrolysis is critical for accurate quantification and depends on several factors: sigmaaldrich.com

Enzyme Source: β-glucuronidases are available from various sources, including bacteria (E. coli), mollusks (Helix pomatia, abalone), and bovine liver. sigmaaldrich.comcovachem.com Different enzymes exhibit distinct substrate preferences and pH optima. nih.gov For example, enzymes from mollusks often contain sulfatase activity as well, which can be useful for cleaving sulfate (B86663) conjugates simultaneously. sigmaaldrich.com

pH and Buffer: The pH of the incubation mixture must be optimized for the specific enzyme used. For instance, enzymes from Helix pomatia typically have an optimal pH around 5.0, while those from E. coli may perform better at a more neutral pH of 6.8-7.0. mdpi.com

Temperature and Incubation Time: Hydrolysis is typically carried out at elevated temperatures (e.g., 37°C to 60°C) for a duration ranging from 30 minutes to several hours to ensure complete cleavage of the conjugates. researchgate.netsigmaaldrich.combiotage.com

Table 4: Typical Conditions for Enzymatic Hydrolysis

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Enzyme | β-glucuronidase (from E. coli, H. pomatia, etc.). sigmaaldrich.comcovachem.com | Choice of enzyme depends on the specific glucuronide and desired pH. nih.gov |

| pH | 4.0 - 7.0 | Must be optimized for the chosen enzyme source. nih.gov Ammonium acetate (B1210297) is a common buffer. sigmaaldrich.combiotage.com |

| Temperature | 37°C - 60°C | Higher temperatures increase the rate of reaction. sigmaaldrich.com |

| Incubation Time | 30 minutes - 24 hours | Sufficient time is required for complete hydrolysis; can be analyte-dependent. scispace.combiotage.com |

In vitro Research Models

In vitro research models are indispensable for the detailed investigation of the metabolic pathways of xenobiotics, including the formation of aniline β-D-glucuronide. These systems permit the study of specific biochemical processes in a controlled environment, free from the complex physiological interactions of a whole organism.

Cell Culture Systems (e.g., HepG2, AS-30D, Walker Ascites Tumor Cells)

Cell culture systems provide a valuable platform for studying the metabolism and cytotoxicity of aniline and its derivatives. The human hepatoblastoma cell line, HepG2, is frequently used in such studies due to its metabolic capabilities that mimic those of primary hepatocytes. mdpi.comnih.gov While direct studies focusing solely on the analysis of aniline β-D-glucuronide in HepG2 cells are not extensively documented in the reviewed literature, the cell line is a well-established model for investigating the effects of aniline compounds. For instance, research has explored the ability of aniline derivatives to induce free radical generation and cellular damage in HepG2 cells. nih.gov Studies have also examined the cytotoxic effects and modulation of various cellular pathways in HepG2 cells by aniline-related compounds. nih.govdergipark.org.tr The metabolic competence of HepG2 cells, particularly their expression of phase II enzymes like UDP-glucuronosyltransferases (UGTs), makes them a suitable, albeit not fully representative, model for studying the glucuronidation of aniline. mdpi.comnih.gov The glucuronidation activity in HepG2 cells can be influenced by culture conditions, such as 2D versus 3D culture systems, which can affect the expression and activity of metabolic enzymes. nih.gov

Information regarding the use of AS-30D and Walker ascites tumor cells specifically for the analysis of aniline β-D-glucuronide is sparse in the available literature.

Liver Microsomes and Tissue Homogenates

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying phase I and phase II drug metabolism, including glucuronidation. nih.gov They contain a high concentration of UGTs, the enzymes responsible for the formation of glucuronides. nih.gov Research using rat and human liver microsomes has been pivotal in characterizing the N-glucuronidation of aniline and other carcinogenic aromatic amines. nih.gov

Studies with rat liver microsomes have demonstrated that the glucuronidation of aniline is a significant metabolic pathway. nih.gov The enzymatic activity towards aniline in rat liver microsomes has been quantified, although it is notably lower than that for other arylamines like 1-naphthylamine. nih.gov Furthermore, investigations have shown that the formation of aniline glucuronide in rat liver microsomes is not significantly induced by treatment with agents like 3-methylcholanthrene (B14862) or phenobarbital (B1680315), suggesting that constitutive UGT isoforms are primarily responsible for this conjugation. nih.gov

Human liver microsomes have also been employed to study aniline glucuronidation, revealing species-specific differences in enzyme kinetics. nih.gov The use of pore-forming agents like alamethicin (B1591596) can enhance the activity of UGTs in microsomal preparations by improving substrate access to the enzyme's active site. nih.gov Tissue homogenates, particularly from the liver, have been used in conjunction with microsomal studies to provide a broader understanding of aniline metabolism within the context of the entire organ. nih.gov

Below is a table summarizing key findings from studies using liver microsomes for aniline glucuronidation research:

| Model System | Key Findings | Reference |

| Rat Liver Microsomes | Aniline is metabolized to its N-glucuronide. | nih.gov |

| Glucuronidation activity is not significantly induced by phenobarbital or 3-methylcholanthrene. | nih.gov | |

| Human Liver Microsomes | Demonstrates species-specific differences in aniline glucuronidation compared to rats. | nih.gov |

| Used to characterize the kinetics of glucuronidation for various substrates. | nih.gov |

In vivo Research Models

In vivo models are essential for understanding the complete picture of a compound's metabolism, distribution, and excretion in a living organism.

Animal Models (e.g., Rats, Mice, Rabbits)

Various animal models have been instrumental in elucidating the in vivo fate of aniline, including the formation and excretion of aniline β-D-glucuronide.

Rats: The rat is a commonly used model for studying aniline metabolism and toxicity. jst.go.jpresearchgate.net Studies in rats have shown that after oral administration, aniline is metabolized, and its conjugates are found in the plasma and bile. nih.gov In the isolated blood-perfused rat liver, a significant portion of aniline is converted to an acid-labile conjugate, which is likely the N-glucuronide. nih.gov

Mice: Mouse models have also been employed in aniline research. Studies in mice have helped to characterize the role of microsomal β-glucuronidase in the deconjugation of glucuronides, which can influence the net rate of glucuronidation and biliary excretion. nih.gov

Rabbits: Historically, rabbits have been used to study the metabolism of aniline. Early studies using [14C]aniline in rabbits helped to identify the various metabolites, including the N-glucuronide of aniline, and to quantify their excretion in urine. scispace.com

The table below presents a summary of findings from animal model studies related to aniline metabolism.

| Animal Model | Key Research Findings | Reference(s) |

| Rat | Aniline is metabolized to conjugates, including a likely N-glucuronide, which are found in plasma and bile. | nih.govjst.go.jp |

| Mouse | Microsomal β-glucuronidase plays a role in the deconjugation of glucuronides, affecting their excretion. | nih.gov |

| Rabbit | [14C]aniline studies identified and quantified various metabolites, including the N-glucuronide. | scispace.com |

Imaging Techniques (e.g., PET, Autoradiography)

Imaging techniques offer a non-invasive way to visualize and quantify the distribution of compounds and their metabolites in living animals.

Positron Emission Tomography (PET): PET is a highly sensitive imaging modality that can be used to track the in vivo distribution of radiolabeled compounds. While direct PET imaging of aniline β-D-glucuronide has not been specifically described, PET imaging of β-glucuronidase activity has been developed. aacrjournals.orgnih.gov This is achieved using radiolabeled probes that are substrates for β-glucuronidase. aacrjournals.orgnih.gov Upon cleavage by the enzyme, the radiolabeled portion is trapped within the cells, allowing for the visualization of areas with high β-glucuronidase activity, which can be relevant in the context of prodrug activation or carcinogen reactivation. aacrjournals.orgnih.govresearchgate.net The development of such probes, like ¹²⁴I-labeled glucuronide derivatives, allows for long-term monitoring of enzyme activity in vivo. aacrjournals.orgnih.govresearchgate.net The analysis of radiometabolites in plasma is a crucial component of quantitative PET studies. nih.gov

Autoradiography: Autoradiography is a technique that uses a photographic emulsion to visualize the distribution of a radiolabeled substance within a tissue section. Following the administration of radiolabeled aniline to an animal model, whole-body or specific organ autoradiography can reveal the sites of accumulation of the parent compound and its metabolites, including aniline β-D-glucuronide. researchgate.net This technique provides high-resolution spatial information on the distribution of the radiolabel at a microscopic level. researchgate.net

Computational and In Silico Approaches

Direct computational and in silico studies focusing specifically on this compound are not extensively documented in publicly available research. However, a range of computational methodologies are widely applied to understand the broader context of its interaction with key biological molecules and to predict the behavior of related compounds. These approaches are crucial for elucidating the mechanisms of enzyme-substrate interactions, predicting metabolic fates, and designing new molecules with desired biological activities.

The primary focus of computational research in this area has been on the enzyme responsible for the hydrolysis of glucuronides: β-glucuronidase. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to study how various substrates and inhibitors interact with this enzyme.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second (a receptor, such as an enzyme) to form a stable complex. scielo.org.mx This method is instrumental in studying the nature of interactions within the binding pocket of β-glucuronidase. scielo.org.mx

Research on inhibitors of β-glucuronidase provides a model for how its substrates, like this compound, might bind. In these studies, the three-dimensional structure of the β-glucuronidase enzyme is used as a target. For instance, the crystal structure of human β-glucuronidase reveals key amino acid residues in its active site, such as Glu451, Glu540, and Tyr504, which are crucial for its catalytic activity. iium.edu.my Docking simulations with various inhibitors, such as indole-based oxadiazole derivatives and N-Arylidenequinoline-3-carbohydrazides, have been performed to determine their binding modes and affinities. scielo.org.mxnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand within the active site. The binding affinity is typically expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. For example, a potent N-Arylidenequinoline-3-carbohydrazide analog was found to have a docking score of -8.9 kcal/mol. scielo.org.mx

Table 1: Illustrative Molecular Docking Results of Inhibitors with β-Glucuronidase

| Compound Class | Example Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-Arylidenequinoline-3-carbohydrazides | Most Potent Analog | -8.9 | Not Specified |

| Standard Inhibitor | D-Saccharic acid 1,4-lactone | -5.5 | ASN502, GLN524 |

| Bisindole Hydrazone Hybrids | Compound 6 | Not Specified | Asp207, Glu451, Glu540, Tyr504 |

This table presents example data from studies on β-glucuronidase inhibitors to illustrate the application of molecular docking. The data does not pertain directly to this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scielo.org.mx In the context of β-glucuronidase, QSAR models have been developed for various classes of inhibitors. scielo.org.mx

To build a QSAR model, researchers calculate a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., electronic, steric, hydrophobic). Then, statistical methods like Multiple Linear Regression (MLR) are used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition). scielo.org.mx The predictive power of a QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (Q²CV). A robust model, for instance, might have an R² value greater than 0.9, indicating a strong correlation. scielo.org.mx Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. scielo.org.mxnih.gov

Table 2: Example of Statistical Validation for a QSAR Model of β-Glucuronidase Inhibitors

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9749 | Coefficient of determination, indicating the model's fit to the data. |

| R²adj | 0.9666 | R² adjusted for the number of descriptors in the model. |

| Q²CV | 0.9538 | Cross-validated R², indicating the model's predictive ability. |

This table shows statistical results for a QSAR model developed for N-Arylidenequinoline-3-carbohydrazides to illustrate the methodology. scielo.org.mx

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of biomolecules by simulating the movements of atoms and molecules over time. iium.edu.my Such simulations have been applied to human β-glucuronidase to understand its structural flexibility and stability, which are essential for its function. iium.edu.my Studies have shown that the inclusion of solvent effects in these simulations is critical for obtaining a realistic representation of the enzyme's backbone flexibility and compactness. iium.edu.my By observing the conformational changes of the enzyme and its active site, MD simulations can complement docking studies to provide a more detailed picture of the substrate or inhibitor binding process.

Other In Silico Approaches

Other computational tools are used to predict the metabolic fate and pharmacokinetic properties of compounds like aniline and its derivatives. nih.gov In silico metabolite prediction tools can forecast the likely products of Phase I and Phase II metabolism, including glucuronidation. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can be predicted using computational models, which helps in the early stages of drug discovery to assess the potential of a molecule to become a viable drug. nih.gov For aniline derivatives, these methods can predict properties like lipophilicity and drug-likeness based on rules such as Lipinski's Rule of Five. nih.gov

Therapeutic and Diagnostic Applications of Glucuronide Prodrugs and β Glucuronidase

Aniline (B41778) beta-D-Glucuronide as a Prodrug in Cancer Therapy

Aniline beta-D-Glucuronide and its derivatives, particularly those of aniline mustards, are a significant class of prodrugs developed for this targeted approach. Aniline mustards are alkylating agents, a class of chemotherapy drugs that work by damaging the DNA of cancer cells, thereby inhibiting their replication. By masking the active aniline mustard as a glucuronide, its toxicity is significantly reduced until it is reactivated by β-glucuronidase.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step cancer treatment strategy designed to increase the specificity of chemotherapy. creative-biolabs.com First, a monoclonal antibody, engineered to specifically recognize and bind to antigens on the surface of tumor cells, is attached to the β-glucuronidase enzyme. This antibody-enzyme conjugate is administered to the patient and allowed to accumulate at the tumor site. Any unbound conjugate is cleared from the bloodstream. In the second step, a non-toxic prodrug, such as a glucuronide of an aniline mustard derivative, is administered. The enzyme, now localized at the tumor surface, activates the prodrug, releasing the potent cytotoxic agent directly in the tumor microenvironment. creative-biolabs.com

A key advantage of ADEPT is the enzymatic amplification; a single enzyme molecule can activate many prodrug molecules, leading to a high concentration of the active drug at the tumor site. creative-biolabs.com

Research Findings in ADEPT:

A notable example involves the glucuronide prodrug BHAMG, derived from N,N-di-(2-chloroethyl)-4-hydroxyaniline. nih.gov

Toxicity Reduction: The prodrug was found to be 150 times less toxic to HepG2 human hepatoma cells and over 1000-fold less toxic to AS-30D rat hepatoma cells compared to its parent drug. nih.gov

Targeted Activation: When an antibody-β-glucuronidase conjugate was targeted to AS-30D cells, the concentration of the prodrug required to cause 50% inhibition of protein synthesis was reduced by over 1000-fold, demonstrating highly specific and efficient activation at the target site. nih.gov

| Prodrug System | Key Finding | Reference |

| BHAMG (Aniline Mustard Glucuronide) + Antibody-β-G Conjugate | Over 1000-fold increase in cytotoxicity in antigen-positive cells treated with the conjugate and prodrug compared to prodrug alone. | nih.gov |

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Gene-Directed Enzyme Prodrug Therapy (GDEPT), also known as suicide gene therapy, is another innovative approach to localize drug activation. In this strategy, a gene encoding a non-human enzyme, such as E. coli β-glucuronidase, is delivered specifically to tumor cells using a vector, often a virus. researcher.lifenih.govscivisionpub.com Once the tumor cells express this foreign enzyme, the systemically administered, non-toxic glucuronide prodrug can be selectively converted into its active, cytotoxic form within the cancer cells. researcher.lifesigmaaldrich.com

A significant advantage of GDEPT is the "bystander effect." The activated, diffusible drug can move from the enzyme-expressing tumor cell to adjacent, non-transfected tumor cells, killing them as well. researcher.lifescivisionpub.com This is crucial because gene delivery methods rarely achieve 100% efficiency in transducing all cells within a tumor. nih.gov

Research Findings in GDEPT:

Studies have explored the efficacy of a p-hydroxy aniline mustard glucuronide prodrug in GDEPT models.

Enhanced In Vivo Efficacy: In animal models, the p-hydroxy aniline prodrug demonstrated more effective anti-tumor activity in vivo compared to another glucuronide prodrug, 9-aminocamptothecin (B1664879), when used in tumors engineered to express murine β-glucuronidase. researcher.lifesigmaaldrich.com

Surface Expression: Anchoring the β-glucuronidase enzyme to the outer surface of the tumor cell membrane was shown to be an effective strategy, leading to strong bystander killing of neighboring tumor cells. researcher.lifesigmaaldrich.com

| Prodrug System | Key Finding | Reference |

| p-hydroxy aniline mustard glucuronide + Murine β-glucuronidase (GDEPT) | Demonstrated potent in vivo anti-tumor activity and was more effective than a 9-aminocamptothecin glucuronide prodrug. | researcher.lifesigmaaldrich.com |

Prodrug Monotherapy Targeting Tumor Microenvironment β-Glucuronidase

A simpler approach, known as prodrug monotherapy, leverages the naturally elevated levels of β-glucuronidase found in the microenvironment of many solid tumors. rsc.orgaacrjournals.org Unlike ADEPT and GDEPT, this strategy does not require the administration of an external enzyme or gene. rsc.org The selectivity is achieved because the tumor microenvironment—often characterized by necrosis, hypoxia, and the presence of inflammatory cells like macrophages and neutrophils—is naturally rich in β-glucuronidase activity compared to healthy tissues. mdpi.comnih.gov

The prodrug is administered systemically and is activated preferentially in the tumor interstitium, releasing the active drug to exert its cytotoxic effects. aacrjournals.org Research has shown that inflammatory cells, such as macrophages and neutrophils, which infiltrate tumors, are a significant source of this β-glucuronidase activity, playing a crucial role in activating the prodrug. nih.gov This strategy's effectiveness can be enhanced by therapies that increase inflammatory cell infiltration into the tumor. nih.gov

Targeting β-Glucuronidase Activity for Therapeutic Benefit

While harnessing β-glucuronidase activity is beneficial for prodrug activation, in other contexts, its activity can be detrimental. For instance, β-glucuronidase produced by gut microbiota can reactivate the toxic metabolites of certain chemotherapy drugs, such as irinotecan (B1672180), leading to severe gastrointestinal side effects. nih.gov Therefore, modulating the enzyme's activity presents a dual therapeutic opportunity: activation for prodrugs and inhibition to prevent toxicity.

β-Glucuronidase Inhibitors

β-glucuronidase inhibitors are compounds that block the active site of the enzyme, preventing it from cleaving glucuronides. patsnap.com The development of potent and selective inhibitors is an active area of research with several therapeutic applications:

Mitigating Drug Toxicity: By inhibiting gut microbial β-glucuronidase, these compounds can prevent the reactivation of toxic drug metabolites in the gastrointestinal tract, thereby reducing side effects like diarrhea and enteropathy associated with drugs like irinotecan and diclofenac. nih.gov

Anti-Cancer and Anti-Inflammatory Potential: Elevated β-glucuronidase activity has been linked to tumor invasion, metastasis, and inflammation. nih.govpatsnap.com Inhibiting the enzyme may therefore help to limit cancer progression and reduce inflammatory responses. patsnap.com

A wide range of natural and synthetic compounds have been identified as β-glucuronidase inhibitors, including flavonoids and D-saccharic acid-1,4-lactone. nih.gov

| Inhibitor Class | Example Compound | Therapeutic Rationale | Reference |

| Natural Acids | D-saccharic acid-1,4-lactone | General β-glucuronidase inhibition | nih.gov |

| Flavonoids | Various | Selective inhibition of bacterial β-glucuronidase | scienceopen.com |

| Synthetic Scaffolds | Indole, Piperazine, Quinoline derivatives | Strong and selective bacterial β-glucuronidase inhibition | scienceopen.com |

Modulation of β-Glucuronidase Levels and Activity

The levels and activity of β-glucuronidase, particularly in the gut, are not static and can be influenced by various factors. Modulating these factors can be a therapeutic strategy.

Diet: Diets high in fat and protein are associated with higher β-glucuronidase activity, while diets rich in fiber may be associated with lower activity.

Gut Microbiota: The composition of the intestinal microbiome is a major determinant of fecal β-glucuronidase activity. Genera such as Bacteroides, Clostridium, and Escherichia coli are significant producers of the enzyme. Therefore, interventions that alter the gut microbiota, such as the use of specific probiotics or prebiotics, could potentially modulate the enzyme's activity.

Understanding how to manipulate β-glucuronidase levels through diet and microbiome-targeted therapies could offer new avenues for improving drug efficacy and reducing toxicity.

β-Glucuronidase as a Biomarker in Diagnostic Science

The quantification of enzyme activity levels in tissues, plasma, and other body fluids is a reliable biomarker for disease status, severity, and the efficacy of therapeutic interventions. nih.gov Among these, β-glucuronidase (β-GLU), a lysosomal hydrolase, has garnered significant attention as a potential biomarker in various pathological conditions due to its elevated levels in diseased environments. nih.govaacrjournals.org This enzyme is widely distributed in mammalian tissues and is also found in microorganisms, playing a crucial role in the breakdown of complex carbohydrates. nih.gov The application of β-glucuronidase as a diagnostic marker stems from its altered activity in numerous diseases, including cancer, infections, and inflammatory conditions.

The diagnostic potential of β-glucuronidase is being explored through various methods, including colorimetric assays, magnetic resonance imaging (MRI), and positron emission tomography (PET). researchgate.net These techniques aim to provide sensitive and accurate detection of β-glucuronidase activity for early diagnosis and monitoring of diseases. researchgate.net

Diagnostic Utility in Cancer Detection